N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Crystallography Solid-state chemistry Optical materials

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912759-86-5, molecular formula C15H10ClN3O3S, molecular weight 347.77 g/mol) is a synthetic benzothiazole-amide derivative belonging to the broader class of nitrobenzamide-functionalized benzothiazoles. The compound features a 7-chloro-4-methyl substitution pattern on the benzothiazole core linked via an amide bond to a 4-nitrobenzoyl moiety.

Molecular Formula C15H10ClN3O3S
Molecular Weight 347.77
CAS No. 912759-86-5
Cat. No. B2520160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS912759-86-5
Molecular FormulaC15H10ClN3O3S
Molecular Weight347.77
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10ClN3O3S/c1-8-2-7-11(16)13-12(8)17-15(23-13)18-14(20)9-3-5-10(6-4-9)19(21)22/h2-7H,1H3,(H,17,18,20)
InChIKeyIYYYPCSSRPKDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912759-86-5): Procurement-Relevant Identity and Class Position


N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912759-86-5, molecular formula C15H10ClN3O3S, molecular weight 347.77 g/mol) is a synthetic benzothiazole-amide derivative belonging to the broader class of nitrobenzamide-functionalized benzothiazoles. The compound features a 7-chloro-4-methyl substitution pattern on the benzothiazole core linked via an amide bond to a 4-nitrobenzoyl moiety. Benzothiazole amides have been identified as pharmacologically relevant scaffolds, with demonstrated activity as TRPV1 antagonists [1], adenosine receptor ligands [2], and anticancer/anti-inflammatory agents [3]. The specific 7-chloro-4-methyl benzothiazole substitution pattern has been highlighted as a key structural determinant: US Patent 5,424,443 explicitly states that 'the linkage at the 7-position of the benzothiazole moiety has an unexpected effect on the activity of the compounds' [4], while the 7-chloro-substituted benzothiazole-2-amine derivative (compound 4i) has been employed as a lead compound in recent anticancer drug design campaigns [3].

Why N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Cannot Be Replaced by In-Class Analogs Without Verification


Within the benzothiazole-nitrobenzamide class, even minor structural variations produce divergent solid-state properties, optical behaviour, and biological activity profiles. Positional isomerism of the nitro group alone (ortho vs. meta vs. para) drives three distinct crystal systems, shifts the absorption λmax by up to 36 nm, and alters fluorescence emission by up to 38 nm [1]. The chlorine position on the benzothiazole core (7-Cl vs. 6-Cl) is documented to produce differential biological outcomes: US Patent 5,424,443 establishes that 7-position substitution exerts an 'unexpected effect' on herbicidal activity and crop selectivity [2], while the 7-chloro benzothiazole-2-amine scaffold was intentionally retained as a lead pharmacophore in recent anticancer optimization programs due to its superior activity profile against the non-small cell lung cancer line HOP-92 [3]. Substituting the 4-nitrobenzamide moiety with unsubstituted benzamide removes the strong electron-withdrawing group that governs both the compound's electronic properties and its capacity to serve as a synthetic handle via selective nitro reduction [4]. These structure-dependent differences mean that procurement decisions based solely on class membership, without considering specific substitution pattern, carry material risk of obtaining a compound with fundamentally different physicochemical and biological behaviour.

Quantitative Differentiation Evidence for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Versus Its Closest Analogs


Crystal System and Optical Property Differentiation: 4-Nitro (Para) vs. 3-Nitro (Meta) vs. 2-Nitro (Ortho) Positional Isomers

The 4-nitro (para) isomer—the substitution pattern present in the target compound—crystallises in a fundamentally different crystal system and exhibits distinct optical properties compared to its 2-nitro (ortho) and 3-nitro (meta) positional isomer analogs. Specifically, the para-nitro derivative adopts an orthorhombic crystal system (Pbcn space group), whereas the ortho-nitro isomer crystallises in monoclinic P21/n and the meta-nitro isomer in monoclinic C2/c [1]. The absorption maximum (λmax) is progressively red-shifted across the series: ortho 271 nm, meta 303 nm, para 307 nm. Fluorescence emission follows a reversed trend: ortho 380 nm, meta 367 nm, para 342 nm, with the para isomer exhibiting a broader emission band of lower intensity [1]. These differences arise because the para-nitro group, lacking the steric hindrance of the ortho isomer and possessing different conjugation compared to the meta isomer, produces a unique electronic environment that governs both crystal packing forces and photophysical behaviour [1].

Crystallography Solid-state chemistry Optical materials Polymorph screening

Benzothiazole 7-Chloro Substitution: Documented Biological Activity Significance vs. 6-Chloro and Unsubstituted Analogs

The 7-chloro substitution on the benzothiazole core—as present in the target compound—has been explicitly identified as conferring unexpected and significant effects on biological activity. US Patent 5,424,443 states: 'The linkage at the 7-position of the benzothiazole moiety has an unexpected effect on the activity of the compounds. It has now been found that substituted benzothiazole derivatives … surprisingly show an outstanding selectivity to crops whilst at the same time have interesting herbicidal activity' [1]. In the anticancer domain, the 7-chloro-substituted benzothiazole-2-amine derivative compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) was retained as a lead compound in a 2024 drug design study, demonstrating promising activity against the non-small cell lung cancer cell line HOP-92 and serving as the structural template for four series of designed derivatives [2]. By contrast, the 6-chloro positional isomer N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912760-09-9) lacks equivalent patent-backed claims of unexpected activity linked specifically to the substitution position [3]. Furthermore, unsubstituted N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 35353-21-0) lacks the chlorine atom entirely, eliminating the electron-withdrawing and lipophilicity-enhancing contributions of the 7-Cl substituent .

Medicinal chemistry Herbicide discovery Anticancer drug design Structure-activity relationship

Para-Nitro vs. Meta-Nitro Benzamide: Electronic Effects Governing Reactivity and Amide Bond Stability

The position of the nitro group on the benzamide ring exerts a controlling influence on the electronic character of the amide linkage. In the para (4-nitro) configuration present in the target compound, the nitro group can exert its full -M (mesomeric) electron-withdrawing effect via direct resonance conjugation with the amide carbonyl through the aromatic ring. This resonance pathway is unavailable to the meta (3-nitro) isomer, which can only exert an -I (inductive) effect [1]. The consequence is that the 4-nitrobenzamide moiety renders the amide carbonyl more electron-deficient, increasing its susceptibility to nucleophilic attack and altering the acid/base lability of the amide bond relative to the 3-nitro isomer. In the context of benzothiazole-nitrobenzamide positional isomerism, the MDPI Crystals 2020 study further demonstrated that these electronic differences manifest in distinct intermolecular interaction patterns: the para-nitro derivative's crystal packing is dominated by electrostatic and dispersion forces, while the ortho-nitro derivative relies more heavily on dispersion forces including π-π interactions due to its distorted geometry [2]. For the target compound, the 4-nitro substitution combined with the 7-chloro-4-methyl benzothiazole core creates an electron-deficient amide system with predictable reactivity toward nucleophiles and reducing agents, a profile that differs from that of the 2-nitro or 3-nitro substituted analogs [3].

Physical organic chemistry Amide bond stability Electron-withdrawing group effects Synthetic chemistry

Benzothiazole Amide Scaffold: Validated Pharmacological Relevance Across TRPV1 Antagonism and Adenosine Receptor Modulation

The benzothiazole amide chemotype—of which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a member—has demonstrated tractable, optimizable pharmacological activity in two distinct target classes. Besidski et al. (2012) identified benzothiazole amides as TRPV1 antagonists through high-throughput screening of recombinant human TRPV1 receptor, subsequently exploring structure-activity relationships to pinpoint key pharmacophore interactions. By engineering increased aqueous solubility (via polar groups on the benzothiazole core) and enhanced metabolic stability (by blocking metabolic sites), the team achieved sufficient drug-like properties to verify therapeutic potential in rat pharmacological pain models [1]. Independently, the benzothiazole amide scaffold has been patented as adenosine receptor ligands (US Patent 6,963,000 B2), with claims covering treatment of CNS disorders including Alzheimer's disease, Parkinson's disease, schizophrenia, anxiety, and epilepsy [2]. The target compound incorporates both the benzothiazole amide linkage and the nitroaromatic moiety—structural features that, when combined, have been associated with anticancer activity: the Frontiers in Chemistry 2024 study retained the 7-chloro benzothiazole scaffold as a lead template specifically because of its antiproliferative activity profile against the HOP-92 non-small cell lung cancer line [3].

Pain therapeutics CNS drug discovery Ion channel pharmacology GPCR ligand design

Nitro Group as a Selective Synthetic Handle: 4-Nitro Reduction Enables Amine-Functionalized Library Synthesis

The 4-nitro group on the benzamide ring of the target compound serves as a latent amine functionality that can be selectively reduced to generate the corresponding 4-aminobenzamide derivative. This transformation is extensively precedented in benzothiazole chemistry: Lad et al. (2017) employed sequential nitration and reduction steps on methylsulfonyl benzothiazoles to generate amine intermediates for further sulfonamide and amide diversification, producing compounds with antimicrobial MIC values of 4-50 μg/mL and anticancer GI50 values of ≤0.1 μM against HeLa cells [1]. The selectivity of nitro reduction is preserved in the presence of the benzothiazole ring and amide bond, enabling chemoselective functionalization. The 4-nitro position (para to the amide carbonyl) offers a particular advantage over the 2-nitro (ortho) isomer: the ortho-nitro group introduces steric hindrance that can interfere with subsequent acylation or sulfonylation reactions at the resulting amine, whereas the para-amino derivative provides an unobstructed nucleophilic site for further derivatization [2]. Additionally, nitroaromatic compounds including nitrobenzamides have established precedent as substrates for nitroreductase enzymes, enabling their use as prodrugs or imaging probes in hypoxia-targeted applications [3].

Medicinal chemistry Parallel synthesis Prodrug design Library generation

Research and Industrial Application Scenarios for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Based on Verified Differentiation Evidence


Solid-State Form and Polymorph Screening Studies Requiring a Defined Para-Nitrobenzamide Crystal System

The 4-nitro isomer's distinct orthorhombic Pbcn crystal system—which differs fundamentally from the monoclinic systems of the 2-nitro and 3-nitro analogs [1]—makes this compound suitable as a reference standard in solid-form screening campaigns. Researchers investigating the relationship between nitro group position and crystal packing architecture can use this compound as the definitive para-substituted benchmark. Its unique intermolecular interaction profile, dominated by electrostatic and dispersion forces rather than the π-π interactions characteristic of the ortho isomer, provides a controlled system for studying structure-property relationships in crystalline benzothiazole amides [1].

Structure-Activity Relationship Expansion Around the 7-Chloro-4-Methyl Benzothiazole Pharmacophore

Given that the 7-chloro benzothiazole core has been explicitly retained as a lead pharmacophore in anticancer drug design (compound 4i, with activity against HOP-92 non-small cell lung cancer cells) [2] and is claimed to produce unexpected herbicidal activity advantages in US Patent 5,424,443 [3], this compound provides a strategically positioned entry point for SAR studies. The combination of 7-chloro, 4-methyl, and 4-nitrobenzamide substitution is structurally distinct from previously optimised benzothiazole amide lead compounds, offering unexplored chemical space around a validated scaffold. Medicinal chemistry teams can procure this compound as a starting point for systematic variation of the benzamide substituent while retaining the 7-chloro-4-methyl benzothiazole core whose biological relevance has been established [REFS-2, REFS-3].

Nitroreductase Substrate Screening and Hypoxia-Activated Probe Development

The 4-nitrobenzamide moiety is structurally analogous to known nitroreductase substrates including CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), a clinically investigated prodrug activated by E. coli nitroreductase to a potent DNA-crosslinking agent [4]. The target compound's benzothiazole amide scaffold, combined with the 4-nitro group, presents a candidate substrate for nitroreductase-mediated activation. The para-nitro configuration ensures the nitro group is positioned for efficient enzymatic reduction without the steric hindrance that would affect an ortho-nitro isomer [1]. This compound can be evaluated in nitroreductase enzyme assays and hypoxia-dependent cellular models to determine its suitability as a bioreductive prodrug or fluorescent hypoxia probe scaffold [4].

Agrochemical Lead Discovery Leveraging 7-Position Benzothiazole Substitution

US Patent 5,424,443 establishes that 7-position substitution on the benzothiazole core produces unexpected herbicidal activity effects with outstanding crop selectivity [3]. The target compound's 7-chloro substitution pattern aligns with the substitution type claimed in this patent (where X can be chlorine), while its 4-nitrobenzamide moiety introduces an additional electron-withdrawing group that may modulate herbicidal potency or selectivity. Agrochemical discovery teams can evaluate this compound in pre-emergence and post-emergence herbicide screening assays against monocotyledonous and dicotyledonous weed species, using the patent-disclosed biological data as a reference framework for interpreting results [3]. The broader benzothiazole class has documented antibacterial, antifungal, and herbicidal activities in agricultural contexts, as comprehensively reviewed in recent literature [5].

Quote Request

Request a Quote for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.